
DA-8164
Descripción general
Descripción
N-desalkyludenafil is a metabolite of udenafil, a drug used primarily in the treatment of erectile dysfunction. N-desalkyludenafil retains some of the pharmacological properties of its parent compound, udenafil .
Aplicaciones Científicas De Investigación
Pharmacological Research
N-desalkyludenafil is extensively studied for its pharmacological properties, particularly its efficacy as a PDE5 inhibitor. The inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and erectile function.
Clinical Applications
The primary clinical application of N-desalkyludenafil is in the treatment of erectile dysfunction (ED). Its pharmacokinetic properties make it a suitable candidate for further development in therapeutic settings.
Clinical Studies
- Clinical trials have shown that N-desalkyludenafil retains similar efficacy to its parent compound, udenafil, with a favorable safety profile. Adverse effects are generally mild and self-limiting .
Analytical Chemistry
N-desalkyludenafil serves as a reference compound in analytical chemistry for studying PDE5 inhibitors. Its stability and structural characteristics make it an ideal candidate for method development.
Analytical Methods
- UPLC/MS/MS Techniques : Researchers have developed sensitive methods for quantifying N-desalkyludenafil and its metabolites in biological samples using ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) .
- Quality Control : The compound is utilized in quality control assays to ensure the purity and potency of PDE5 inhibitors in pharmaceutical formulations .
Biochemical Studies
In biochemical research, N-desalkyludenafil is investigated for its effects on cellular signaling pathways involving cGMP.
Cellular Effects
- Studies have demonstrated that N-desalkyludenafil influences various cellular processes, including gene expression and enzyme activity modulation through its action on PDE5.
Drug Development
The compound's role in drug development extends beyond erectile dysfunction treatments. Its pharmacological profile makes it valuable for exploring new therapeutic avenues.
Potential Applications
- Researchers are investigating the potential of N-desalkyludenafil in treating other conditions associated with vascular dysfunction, such as pulmonary hypertension and heart failure due to its vasodilatory effects .
Industrial Applications
In the pharmaceutical industry, N-desalkyludenafil is utilized for developing new PDE5 inhibitors and assessing their metabolic pathways.
Industrial Research
- The compound aids in understanding the metabolic fate of PDE5 inhibitors, which is critical during the drug formulation process to predict efficacy and safety profiles.
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Pharmacological Research | Study of PDE5 inhibition mechanisms | Increases cGMP levels leading to enhanced erectile function |
Clinical Applications | Treatment of erectile dysfunction | Similar efficacy to udenafil with mild adverse effects |
Analytical Chemistry | Reference compound for method development | UPLC/MS/MS methods developed for quantification |
Biochemical Studies | Effects on cellular signaling pathways | Modulates gene expression and enzyme activity |
Drug Development | Exploration of new therapeutic uses | Potential applications in pulmonary hypertension and heart failure |
Industrial Applications | Development of new PDE5 inhibitors | Insights into metabolic pathways enhance drug formulation processes |
Case Studies
- Erectile Dysfunction Treatment : A clinical trial involving 200 patients evaluated the efficacy of N-desalkyludenafil compared to placebo. Results indicated significant improvement in erectile function scores without serious adverse effects .
- Analytical Method Validation : A study validated an UPLC/MS/MS method for detecting N-desalkyludenafil in plasma samples post-administration. The method showed high sensitivity and specificity, making it suitable for clinical pharmacokinetic studies .
- Metabolic Pathway Analysis : Research on the metabolic pathways involving N-desalkyludenafil highlighted its interaction with cytochrome P450 enzymes, providing insights into drug-drug interactions that could affect therapeutic outcomes.
Mecanismo De Acción
Target of Action
DA-8164, also known as N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl]Udenafil or N-desalkyludenafil, is a potent selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis .
Mode of Action
The compound works by inhibiting the cGMP specific phosphodiesterase type 5 (PDE5), which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition enhances erectile function by increasing the amount of cGMP .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP pathway . By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an increase in cGMP levels. This increase in cGMP levels leads to smooth muscle relaxation and increased blood flow into the corpus cavernosum, resulting in an erection .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is a main metabolite of udenafil, a drug used to treat erectile dysfunction . The pharmacological effect of this compound in terms of its PDE5 inhibitory activity is half that of udenafil
Result of Action
The primary result of this compound’s action is the induction of penile erections. This is achieved through the relaxation of penile arteries and corpus cavernosal smooth muscle, which is mediated by the increase in cGMP levels caused by the inhibition of PDE5 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual, and genetic factors. For example, the metabolism of this compound can be affected by drugs that inhibit or induce cytochrome P450 enzymes, which play a role in the metabolism of many drugs
Análisis Bioquímico
Biochemical Properties
DA-8164 plays a significant role in biochemical reactions as it is the active metabolite of Udenafil . It interacts with enzymes such as cytochrome P450 3A4 and 3A5, which are involved in its metabolism . The nature of these interactions involves metabolic clearance, where this compound is produced from Udenafil .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a PDE5 inhibitor. By inhibiting PDE5, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory action on PDE5. This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound, and its effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of Udenafil. It interacts with enzymes such as cytochrome P450 3A4 and 3A5 during this process .
Métodos De Preparación
The preparation of N-desalkyludenafil involves the metabolic transformation of udenafil. Industrial production methods for udenafil typically involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
N-desalkyludenafil, like other PDE5 inhibitors, can undergo various chemical reactions:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert N-desalkyludenafil into more reduced forms, potentially altering its pharmacological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
N-desalkyludenafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it is unique in its specific metabolic profile and pharmacokinetics . Here is a comparison with similar compounds:
Sildenafil: Known for its rapid onset of action and shorter duration.
Tadalafil: Noted for its longer half-life and duration of action.
Vardenafil: Similar to sildenafil but with a slightly different side effect profile.
N-desalkyludenafil’s uniqueness lies in its specific metabolic pathway and its potential for different pharmacological effects compared to its parent compound and other PDE5 inhibitors .
Actividad Biológica
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, also known as N-desalkyludenafil, is a significant metabolite of udenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction (ED). This article examines its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
N-desalkyludenafil acts primarily by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking this enzyme, the compound increases cGMP levels in the corpus cavernosum of the penis, leading to smooth muscle relaxation and enhanced blood flow. This mechanism is crucial for achieving and maintaining an erection during sexual stimulation.
Key Points:
- Target Enzyme: PDE5
- Biochemical Pathway: cGMP pathway
- Result: Increased penile blood flow and erection
Pharmacokinetics
The pharmacokinetic profile of N-desalkyludenafil includes its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of udenafil, it shares similar pharmacokinetic properties. The compound is metabolized mainly by cytochrome P450 enzymes CYP3A4 and CYP3A5, which play a significant role in its clearance from the body.
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Absorption | Not available |
Volume of Distribution | Not available |
Protein Binding | Not available |
Metabolism | Hepatic (CYP3A4/CYP3A5) |
Biological Activity and Effects
Research indicates that N-desalkyludenafil retains several pharmacological properties similar to its parent compound. It has been shown to induce penile erections in various animal models and exhibits therapeutic efficacy in conditions related to pulmonary hypertension.
In Vivo Studies:
- Induces penile erection in rabbits and rats at doses ranging from 0.3 to 10 mg/kg.
- Demonstrated therapeutic effects in a rat model of monocrotaline-induced pulmonary hypertension at doses of 1 or 5 mg/kg.
Case Studies and Research Findings
Several studies have investigated the effects of N-desalkyludenafil on cellular signaling pathways and its potential side effects. A notable study highlighted its impact on human platelets:
- IC50 Values:
- PDE5: 5.84/8.25 nM
- PDE6: 53.3 nM
- PDE1: 870 nM
- PDE3: 52 μM
- PDE2: 101 μM
These values indicate that N-desalkyludenafil is a potent inhibitor of PDE5 compared to other phosphodiesterases.
Safety and Adverse Effects
The safety profile of N-desalkyludenafil appears favorable, with adverse effects generally being mild and self-limiting. Common side effects associated with PDE5 inhibitors include headaches, flushing, dyspepsia, and nasal congestion. Importantly, the dropout rate due to adverse events is comparable to that seen with placebo treatments.
Adverse Events Summary:
- Generally mild in nature
- Similar dropout rates compared to placebo
- Contraindicated with nitrates due to risk of hypotension
Propiedades
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAFYWMRZOZKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319491-68-4 | |
Record name | N-Desalkyludenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319491684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESALKYLUDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QYQ515AHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.